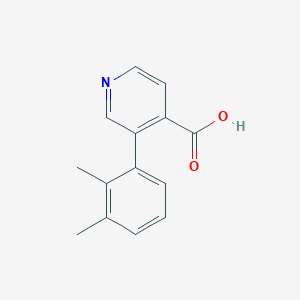
6-(2,3-Dimethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dimethylphenyl)nicotinic acid (6-DMPNA) is a structural analog of the natural compound nicotinic acid (NA). It is an important research tool in the study of the physiological and biochemical effects of NA and its derivatives. 6-DMPNA has been used extensively in the laboratory to study the mechanisms of action of NA and its derivatives. 6-DMPNA has also been used in a variety of scientific research applications, including the study of cardiovascular and metabolic diseases, and the development of novel therapeutic agents.
科学研究应用
6-(2,3-Dimethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of NA and its derivatives, as well as the biochemical and physiological effects of NA and its derivatives. 6-(2,3-Dimethylphenyl)nicotinic acid, 95% has also been used to study the effects of NA and its derivatives on cardiovascular and metabolic diseases, and to develop novel therapeutic agents.
作用机制
The mechanism of action of 6-(2,3-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act by inhibiting the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). This inhibition of NADPH oxidase leads to decreased ROS production, which in turn leads to decreased oxidative stress and inflammation.
Biochemical and Physiological Effects
6-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2,3-Dimethylphenyl)nicotinic acid, 95% can reduce the production of ROS and inflammation, as well as reduce the levels of lipid peroxidation. In vivo studies have also demonstrated that 6-(2,3-Dimethylphenyl)nicotinic acid, 95% can reduce the levels of LDL cholesterol and triglycerides, as well as increase the levels of HDL cholesterol. 6-(2,3-Dimethylphenyl)nicotinic acid, 95% has also been shown to have antioxidant and anti-inflammatory effects in animal models of cardiovascular and metabolic diseases.
实验室实验的优点和局限性
One of the major advantages of using 6-(2,3-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 6-(2,3-Dimethylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 6-(2,3-Dimethylphenyl)nicotinic acid, 95% is not metabolized by the body and therefore must be administered in large doses in order to achieve the desired effects.
未来方向
There are a variety of potential future directions for the use of 6-(2,3-Dimethylphenyl)nicotinic acid, 95% in scientific research. One possible direction is the development of novel therapeutic agents based on 6-(2,3-Dimethylphenyl)nicotinic acid, 95%. Additionally, further research into the biochemical and physiological effects of 6-(2,3-Dimethylphenyl)nicotinic acid, 95% could lead to new insights into the mechanisms of action of NA and its derivatives. Finally, 6-(2,3-Dimethylphenyl)nicotinic acid, 95% could be used to study the effects of NA and its derivatives on various diseases, including cardiovascular and metabolic diseases.
合成方法
6-(2,3-Dimethylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,3-dimethylphenol with sodium cyanide in an aqueous solution. This reaction produces a salt of 6-(2,3-Dimethylphenyl)nicotinic acid, 95%, which can then be purified by crystallization. Other methods of synthesis include the reaction of 2,3-dimethylphenol with sodium hydroxide and the reaction of 2,3-dimethylphenol with acetic anhydride.
属性
IUPAC Name |
6-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)13-7-6-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLIIDHBKPVWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687043 |
Source


|
| Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)nicotinic acid | |
CAS RN |
1258626-51-5 |
Source


|
| Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














